N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that incorporates multiple functional groups, including a furan ring, a thiazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
It’s known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It’s known that thiazole-containing molecules can activate or stop various biochemical pathways . The exact pathways and their downstream effects would depend on the specific physiological system and the context of the compound’s administration.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.
Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with the amine group of the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
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Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-15-6-12(7-16(9-15)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-14-4-3-5-27-14/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIPTAAJNOUURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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